molecular formula C7H5F2NO2 B1359300 5-(Difluoromethyl)pyridine-2-carboxylic acid CAS No. 859538-41-3

5-(Difluoromethyl)pyridine-2-carboxylic acid

Cat. No. B1359300
M. Wt: 173.12 g/mol
InChI Key: MKLFNFRBDNMKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)pyridine-2-carboxylic acid is a chemical compound used in pharmaceutical testing . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .


Molecular Structure Analysis

The molecular weight of 5-(Difluoromethyl)pyridine-2-carboxylic acid is 173.12 . Its IUPAC name is 5-(difluoromethyl)-2-pyridinecarboxylic acid . The InChI code is 1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Difluoromethyl)pyridine-2-carboxylic acid include a molecular weight of 173.12 . The storage temperature is ambient . Further specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : Trifluoromethylpyridines, which are structurally similar to 5-(Difluoromethyl)pyridine-2-carboxylic acid, are used as key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

2. Structural Characteristic of Pyridine Carboxylic Acid Adducts

  • Application : Pyridine carboxylic acids, which are structurally similar to 5-(Difluoromethyl)pyridine-2-carboxylic acid, are used in the synthesis and structural characterization of adducts with squaric acid .
  • Methods : Squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization . The structures were optimized at the APF-D/6-311++G(d,p) level of theory .
  • Results : Three newly prepared complexes were obtained, including a salt–cocrystal continuum and two ionic complexes .

Safety And Hazards

The safety information for 5-(Difluoromethyl)pyridine-2-carboxylic acid includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(difluoromethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-5(7(11)12)10-3-4/h1-3,6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLFNFRBDNMKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)pyridine-2-carboxylic acid

CAS RN

859538-41-3
Record name 5-(difluoromethyl)pyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 5-difluoromethyl-pyridine-2-carboxylic acid methyl ester (700 mg, 3.7 mmol) in ethanol (8.0 ml) was treated with a solution of sodium hydroxide (5M, 1.5 ml) at 0° C. Then the reaction mixture was allowed to attain room temperature and was stirred for 5 hours. For the workup, ethanol was removed at reduced pressure. The resulting solid was dissolved in water (5 ml) and the solution was washed with ethyl acetate (2×5 ml). The aqueous layer acidified with a solution of citric acid (10%, pH˜4), followed by extraction with a 7:3-mixture of dichloromethane and methanol (5×10 ml). The combined organic layers were washed with brine (20 ml), dried over sodium sulphate, and evaporated at reduced pressure. The 5-difluoromethyl-pyridine-2-carboxylic acid was obtained as a white solid (400 mg, 62% of theory).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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